molecular formula C9H9BrO3 B1230164 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone CAS No. 39503-61-2

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

Cat. No. B1230164
CAS RN: 39503-61-2
M. Wt: 245.07 g/mol
InChI Key: KFFNBIVASILHIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone involves multi-step procedures that can yield enantiomerically pure derivatives. For example, a facile 7-step procedure has been developed for the synthesis of enantiomerically pure diarylethanes starting from related methanone compounds, showcasing the complexity and precision required in the synthesis of such molecules (Zhang et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone has been characterized using techniques like X-ray crystallography, revealing insights into their crystallographic parameters and molecular conformation. For instance, the synthesis and crystal structure determination of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, provide valuable data on the spatial arrangement and bonding within the molecule (Kuang Xin-mou, 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone derivatives can be explored through various chemical reactions, leading to the synthesis of novel compounds with potential biological activities. For example, the reaction of related ethanone compounds with different reagents can lead to the formation of compounds with antimicrobial properties, demonstrating the chemical versatility and potential application of these molecules in medicinal chemistry (V. M. Sherekar et al., 2021).

Physical Properties Analysis

The physical properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone and its derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. Studies on related compounds have provided detailed insights into their crystallography, highlighting the importance of molecular arrangement and intermolecular interactions in determining their physical characteristics (A. Kudelko et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, such as reactivity towards various chemical reagents, stability under different conditions, and potential to undergo specific chemical transformations, are essential for its application in synthetic chemistry and material science. Research on similar compounds provides a foundation for understanding the chemical behavior of 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone derivatives and their potential applications (Li Yu-feng, 2013).

Scientific Research Applications

Metabolic Pathways

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, as part of the broader family of bromo- and methoxy-substituted phenethylamines, has been studied for its metabolic pathways in vivo. Kanamori et al. (2002) investigated the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites that suggest the presence of multiple metabolic pathways, including deamination and N-acetylation processes (Kanamori et al., 2002).

Chemical Synthesis and Modifications

The compound has been used as a precursor or intermediate in the synthesis of various derivatives. For instance, Kwiecień and Baumann (1998) described the regioselective bromination and other reactions of similar phenylethanones, providing insight into their potential for generating novel compounds with diverse chemical properties (Kwiecień & Baumann, 1998).

Evaluation of Biological Activities

The compound and its analogues have been synthesized and evaluated for various biological activities. For example, Labanauskas et al. (2004) synthesized derivatives exhibiting anti-inflammatory activity, highlighting the potential therapeutic applications of these compounds (Labanauskas et al., 2004). Additionally, Akamanchi et al. (1999) explored the platelet aggregation inhibitory activity of paeonol and its analogues, which include compounds structurally related to 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone (Akamanchi et al., 1999).

Antimicrobial Studies

Studies have also been conducted on the antimicrobial activities of compounds derived from 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone. Nagamani et al. (2018) synthesized novel compounds with antimicrobial properties, demonstrating the potential of this chemical structure in developing new antimicrobial agents (Nagamani et al., 2018).

Safety And Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

Future Directions

Research on 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone could explore its potential applications in drug development, especially considering its anti-inflammatory properties . Investigating its interactions with specific cellular pathways and identifying potential therapeutic targets would be valuable.

properties

IUPAC Name

1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5(11)6-3-7(10)9(13-2)4-8(6)12/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFNBIVASILHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404837
Record name 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone

CAS RN

39503-61-2
Record name 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
SWA Himaya, BM Ryu, ZJ Qian, Y Li, SK Kim - European journal of …, 2011 - Elsevier
Unregulated activation of microglia is a key risk factor contributes to neurodegenerative diseases and suppression of this phenomenon is considered as a potential therapeutic target. …
Number of citations: 33 www.sciencedirect.com
F Gong, YY Zhang, JC Lin, CY Li, CX Zhou… - Evidence-Based …, 2018 - hindawi.com
Hippocampus is a traditional medicine in China, which can be used for treating tumors, aging, fatigue, thrombosis, inflammation, hypertension, prostatic hyperplasia, and other diseases. …
Number of citations: 2 www.hindawi.com
WX Qing, YZ Liu, SM Yao - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C9H9BrO3, the dihedral angle between the ethanone group and the aromatic ring is 3.6 (2)degrees. The molecular conformation is consolidated by an …
Number of citations: 2 scripts.iucr.org
YY Zhang, CY Li, CX Zhou, PZ Hong, Y Zhang… - Journal of …, 2019 - Elsevier
Seahorse has been used as a traditional medicine in Southeast Asian countries for a long time. A compound, 2’-Hydroxy-5′-Methoxyacetophenone (2H5M) isolated from seahorse, …
Number of citations: 8 www.sciencedirect.com
C Li, Q Yuan, L He, ZJ Qian, C Zhou, P Hong - Coatings, 2019 - mdpi.com
Porous hydroxyapatite as a drug carrier is very popular and has many clinical applications. However, traditional hydroxyapatite materials have limited osteogenic capacity. Therefore, …
Number of citations: 2 www.mdpi.com
H SWA - 2010 - repository.pknu.ac.kr
Inflammation has recently been implicated as a critical mechanism responsible for neurodegenerative diseases. Microglial cells and macrophages are responsible for mediating …
Number of citations: 0 repository.pknu.ac.kr
Q Yuan, L He, ZJ Qian, C Zhou, P Hong… - … applied materials & …, 2018 - ACS Publications
The microstructure of hydroxyapatite is known to influence cellular behavior, can be used as a substrate for osteoblast growth, and exploited as a drug-release platform. However, easy …
Number of citations: 12 pubs.acs.org
A Sivaraman, JS Kim, DS Harmalkar… - Journal of Natural …, 2020 - ACS Publications
2-Aryl/alkylbenzofurans, which constitute an important subclass of naturally occurring lignans and neolignans, have attracted extensive synthetic efforts due to their useful biological …
Number of citations: 11 pubs.acs.org
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com

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